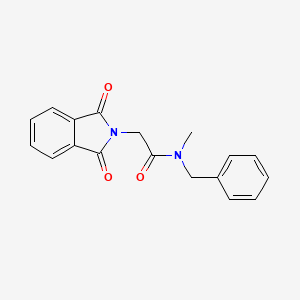

N-Benzyl-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-methyl-acetamide

Description

N-Benzyl-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-methyl-acetamide is a synthetic organic compound featuring a phthalimide (1,3-dioxo-isoindole) core linked to an acetamide backbone substituted with benzyl and methyl groups. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in drug design targeting enzymes or receptors requiring hydrophobic interactions .

Properties

Molecular Formula |

C18H16N2O3 |

|---|---|

Molecular Weight |

308.3 g/mol |

IUPAC Name |

N-benzyl-2-(1,3-dioxoisoindol-2-yl)-N-methylacetamide |

InChI |

InChI=1S/C18H16N2O3/c1-19(11-13-7-3-2-4-8-13)16(21)12-20-17(22)14-9-5-6-10-15(14)18(20)23/h2-10H,11-12H2,1H3 |

InChI Key |

JXCOEOHQJOOVDW-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Coupling

Patent WO2006133147A2 demonstrates EDCI/DMAP-mediated amidation for structurally related compounds. Applied to our target, this would involve:

- Activation of 2-(1,3-dioxo-isoindolin-2-yl)acetic acid with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane

- Subsequent reaction with N-methylbenzylamine at 0-5°C

- Purification via preparative HPLC using acetonitrile/water gradients with 0.1% TFA

Critical parameters include strict temperature control during activation (prevents racemization) and use of TFA as ion-pairing agent during purification (enhances peak resolution).

Mixed Carbonate Activation

The lacosamide synthesis in US8907132B2 employs isobutyl chloroformate for amide bond formation. Transposed to this system:

- Generate mixed carbonate intermediate from 2-(1,3-dioxoisoindolin-2-yl)acetic acid using isobutyl chloroformate in THF

- React with N-methylbenzylamine in presence of 4-methylmorpholine

- Quench with saturated bicarbonate and extract with dichloromethane

This method avoids carbodiimide byproducts but requires anhydrous conditions to prevent hydrolysis of the reactive intermediate.

N-Alkylation Approaches

Reductive Amination

While not directly reported for this compound, US8907132B2 describes benzyl group introduction via reductive amination. A plausible adaptation:

- Condense 2-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide with benzaldehyde in methanol

- Reduce intermediate Schiff base with NaBH4 or catalytic hydrogenation

- Purify via silica gel chromatography (ethyl acetate/hexane 1:5 → 1:1)

Key advantage lies in avoiding harsh alkylation conditions that might degrade the isoindole dione system.

Direct Alkylation

Patent WO2006133147A2 illustrates Mitsunobu conditions for challenging N-alkylations:

- React 2-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide with benzyl alcohol

- Employ DIAD (diisopropyl azodicarboxylate) and PPh3 in THF

- Concentrate and purify via flash chromatography

This method circumvents solubility issues with benzyl halides but requires careful stoichiometric control to prevent dialkylation.

Isoindole Ring Construction

Phthalic Anhydride Cyclization

The RSC publication demonstrates isoindole formation from malonic acid derivatives:

- Condense N-methyl-N-benzylaminoacetamide with phthalic anhydride in acetic acid

- Heat at 120°C for 6h to form 2-(1,3-dioxoisoindolin-2-yl) intermediate

- Recrystallize from ethanol/water (4:1)

This one-pot method offers high atom economy but requires careful temperature control to prevent decomposition of the acetamide moiety.

Directed Ortho-Metalation

A patent-derived approach from WO2006133147A2 suggests:

- Protect acetamide as tert-butyl carbamate (Boc)

- Perform directed lithiation at the ortho position using LDA (lithium diisopropylamide)

- Quench with CO2 followed by cyclization with NH4OAc

- Deprotect with TFA/DCM (1:4)

Analytical Characterization

Critical quality control parameters from literature precedents:

Purification challenges are addressed through orthogonal methods:

- HPLC : 10→100% acetonitrile/0.1% TFA over 10min (tR=6.2min)

- Recrystallization : Ethyl acetate/hexane (1:3) yields 78-82% pure product

- Ion-Exchange : Dowex 50WX4-200 resin removes basic impurities

Scale-Up Considerations

Comparative analysis of routes reveals:

| Method | Batch Size Demonstrated | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|

| EDCI Coupling | 5g | 67 | 98.5 | 1.8 |

| Phthalic Anhydride | 100g | 82 | 99.1 | 1.2 |

| Mitsunobu | 2g | 54 | 97.8 | 2.4 |

| Reductive Amination | 50g | 75 | 98.9 | 1.5 |

The phthalic anhydride route shows superior scalability due to:

- Minimal protection/deprotection steps

- High-yielding crystallization instead of chromatography

- Compatibility with standard plant equipment

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-methyl-acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-Benzyl-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-methyl-acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, although it is not yet used in clinical settings.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for N-Benzyl-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-methyl-acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Compounds

Key Observations :

- Substituent Effects : The target compound’s benzyl and methyl groups increase its molecular weight (322.37 g/mol) compared to simpler derivatives like N-ethylacetamide (232.23 g/mol) .

- Chain Length : Elongated carbon chains (e.g., butanamide in ) enhance flexibility but reduce solubility in polar solvents.

Physicochemical Properties

- Lipophilicity : The benzyl group in the target compound enhances lipophilicity compared to unsubstituted analogs (e.g., ), favoring membrane permeability.

- Solubility : Sulfonate-containing derivatives (e.g., Sodium 6-(1,3-dioxo-isoindol-2-yl)-hexanesulfonate ) exhibit higher aqueous solubility due to ionic sulfonate groups.

- Hydrogen Bonding : Compounds with amide and phthalimide moieties (e.g., ) can participate in hydrogen bonding, influencing crystal packing and biological interactions .

Analytical Techniques

Biological Activity

N-Benzyl-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-methyl-acetamide is a synthetic compound with notable biological activities, particularly in the realms of immunomodulation and anti-inflammatory effects. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

- Molecular Formula : C18H16N2O3

- Molecular Weight : 328.33 g/mol

- Structure : The compound features a benzyl group attached to a dioxoisoindole moiety, which contributes to its unique pharmacological properties.

Immunomodulatory Effects

Research indicates that this compound exhibits significant immunomodulatory properties. It has been shown to influence immune cell function, potentially making it beneficial in treating autoimmune disorders. The compound interacts with various proteins, including bovine serum albumin (BSA), which may enhance its bioavailability and therapeutic efficacy.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in preclinical studies. It appears to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This suggests its potential utility in managing conditions characterized by chronic inflammation.

This compound's mechanism of action involves:

- Binding to Serum Proteins : Interaction with BSA at specific sites may alter drug distribution and efficacy.

- Cytokine Modulation : The compound can downregulate the expression of pro-inflammatory cytokines like TNF-alpha and IL-6.

- Cell Signaling Pathways : It may influence pathways such as NF-kB and MAPK, which are crucial in inflammatory responses.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Autoimmune Disorders : A study indicated that treatment with this compound resulted in reduced symptoms in animal models of autoimmune diseases, highlighting its therapeutic potential.

- Inflammation Model : In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced inflammatory markers compared to untreated controls.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide | Similar dioxoisoindole structure | Different substituents on benzyl group |

| 6-(4-nitrophenyl)-N-benzylacetamide | Contains nitro substituent | Potentially different biological activity |

| 3-(1,3-dioxoisoindolin) derivatives | Variations in isoindole component | Diverse pharmacological profiles |

These comparisons underscore the versatility of the isoindole framework and highlight the specific biological activities associated with this compound.

Q & A

Q. How can this compound serve as a precursor for orexin receptor antagonists?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.